molecular formula C12H12N2O B2791411 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2202294-92-4

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine

Cat. No.: B2791411
CAS No.: 2202294-92-4
M. Wt: 200.241
InChI Key: OWKPDTIMJAQSNL-UHFFFAOYSA-N
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Description

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine is a chemical compound with the CAS Registry Number 2202294-92-4 . It has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . The structure of this compound features a methyl-substituted pyridine ring linked via an ether bridge to a second pyridine ring, a motif that is of significant interest in medicinal chemistry and materials science . Computed properties include three rotatable bonds and a topological polar surface area of 35 Ų, which can influence the compound's bioavailability and binding characteristics . This compound is intended for research applications such as serving as a key synthetic intermediate or building block in the development of novel pharmaceutical candidates and functional materials. As a versatile scaffold, it may be used in structure-activity relationship (SAR) studies or in the synthesis of more complex molecular architectures. Researchers can leverage its structure for exploring biological targets or developing new chemical entities. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the material safety data sheet (MSDS) for safe handling and storage information.

Properties

IUPAC Name

4-methyl-2-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKPDTIMJAQSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine with analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm)
4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine -CH3 (C4), -(pyridin-3-yl)methoxy (C2) C12H12N2O 200.24 Not reported Not reported Not reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine -Cl, -NO2, -Br, -CH3, or -OCH3 (aryl substituents) C23H16ClN3 (example) 466–545 268–287 67–81 δ 6.8–8.5 (aromatic protons)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine -OCH3, -benzyloxy (aryl substituents) C21H17N3O2 343.38 Not reported 73 δ 3.8 (OCH3), δ 5.1 (CH2Ph)
4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine -OCH3 (aryl), -NH2 (pyrimidine) C16H14N4O 278.31 Not reported Not reported Not reported

Key Observations:

  • Substituent Diversity: The target compound’s pyridin-3-ylmethoxy group is distinct from chloro, nitro, or benzyloxy substituents in analogues.
  • Molecular Weight and Melting Points: Compounds with bulky aryl substituents (e.g., 4-substituted phenyl groups in ) exhibit higher molecular weights (466–545 g/mol) and melting points (268–287°C) compared to simpler methoxy derivatives (~200–350 g/mol). This trend suggests that bulky groups enhance crystallinity and intermolecular interactions .

Physicochemical and Spectral Properties

  • IR and NMR Data: Methoxy groups in analogues show characteristic C-O stretches at ~1250 cm⁻¹ (IR) and δ 3.8–4.0 (1H NMR) . Aromatic protons in chloro-substituted pyridines resonate at δ 6.8–8.5 .
  • Thermal Stability: Higher melting points in nitro- and chloro-substituted compounds (268–287°C) suggest greater thermal stability compared to methoxy derivatives .

Biological Activity

4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound's structure, which includes a methoxy group and a methyl substituent, suggests it may exhibit diverse pharmacological effects. This article explores the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine typically involves the reaction of 4-methyl-2-pyridinol with pyridine derivatives in the presence of suitable reagents. The methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Anticancer Activity

Research indicates that pyridine derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine can inhibit the growth of various cancer cell lines. The presence of specific substituents, such as methoxy and methyl groups, can enhance their antiproliferative effects.

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-Methyl-2-[(pyridin-3-yl)methoxy]pyridineHeLaTBDApoptosis induction
4-Methyl-pyridine derivativesMCF-733.43Apoptotic cell death activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against cancer cells.

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antimicrobial properties. Compounds structurally related to 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)
4-Methyl-2-[(pyridin-3-yl)methoxy]pyridineE. coliTBD
Other pyridine derivativesPseudomonas aeruginosa0.21

The Minimum Inhibitory Concentration (MIC) values provide insight into the effectiveness of these compounds in inhibiting bacterial growth.

The biological activity of 4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine may be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Enzymatic Activity : Some pyridine derivatives act as enzyme inhibitors, affecting pathways critical for cancer cell survival and proliferation.
  • Antimicrobial Action : The compound may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial growth.

Case Studies

Recent studies have highlighted the therapeutic potential of pyridine derivatives in treating various diseases:

  • Cancer Treatment : A study demonstrated that a related compound significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
  • Infection Control : Another investigation found that a series of pyridine derivatives effectively reduced bacterial load in infected animal models, showcasing their potential as new antimicrobial agents.

Q & A

Q. Table 1: Synthetic Optimization Parameters

VariableTested RangeOptimal Value
Reaction Temp.40–100°C80°C
SolventDMF, THF, AcetonitrileDMF
BaseK₂CO₃, NaH, Et₃NK₂CO₃

Q. Table 2: Biological Assay Conditions

ParameterStandard Protocol
Cell Density5,000 cells/well
Incubation Time72 hours
Positive ControlDoxorubicin (1 µM)

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